molecular formula C24H21NO6 B2829298 Fmoc-3,4-dihydroxy-L-phenylalanine CAS No. 137018-93-0

Fmoc-3,4-dihydroxy-L-phenylalanine

Cat. No.: B2829298
CAS No.: 137018-93-0
M. Wt: 419.433
InChI Key: NIJSCWCPASSJPI-FQEVSTJZSA-N
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Description

Contextualization within Advanced Amino Acid Chemistry and Peptide Science

In the realm of peptide science, the synthesis of peptides with specific functions and structures is paramount. Fmoc-3,4-dihydroxy-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. chemimpex.comnih.gov The Fmoc protecting group is base-labile, meaning it can be readily removed under basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain. researchgate.net This controlled, stepwise synthesis is essential for producing peptides with defined sequences and functionalities. researchgate.netresearchgate.net

The presence of the catechol side chain in the DOPA moiety introduces unique characteristics to the resulting peptides. researchgate.net However, this catechol group is also highly reactive and requires protection during the synthesis process to prevent unwanted side reactions. nih.gov Various protecting groups, such as acetonide, have been successfully employed to shield the catechol hydroxyl groups during SPPS, ensuring the integrity of the final peptide. nih.govsioc-journal.cn The development of efficient methods for the synthesis of protected Fmoc-DOPA derivatives, like Fmoc-DOPA(acetonide)-OH, has been a significant advancement, facilitating the incorporation of DOPA into peptides. nih.govsioc-journal.cn

Significance as a DOPA Derivative in Contemporary Chemical Synthesis and Materials Science

The significance of this compound extends beyond peptide synthesis into the burgeoning field of materials science. The DOPA residue is inspired by the adhesive proteins of marine mussels, which exhibit remarkable underwater adhesion. researchgate.netnih.gov The catechol group of DOPA is a key player in this adhesion, capable of forming strong bonds with a variety of surfaces. researchgate.netacs.org This has inspired the design of a wide range of bio-inspired materials with adhesive properties. acs.org

Researchers have utilized Fmoc-DOPA to create self-assembling peptides that form nanomaterials with a high density of catechol groups. nih.govacs.org For instance, Fmoc-DOPA-DOPA peptides have been shown to self-organize into fibrillar nanostructures. acs.orgnih.gov These materials not only exhibit adhesive properties but can also act as low molecular weight hydrogelators, forming self-supporting hydrogels. nih.govacs.orgnih.gov These hydrogels have potential applications in tissue engineering and regenerative medicine due to their ability to promote cell adhesion and differentiation. alfa-chemistry.comacs.org

Furthermore, the catechol moieties within these DOPA-containing materials possess redox activity. nih.govacs.org They can, for example, reduce metal ions like silver to form nanoparticles, leading to the creation of seamless metallic coatings on the nano-assemblies. nih.govacs.orgnih.gov This opens up possibilities for the development of novel multifunctional platforms for various biotechnological applications. nih.govacs.org

Overview of Core Academic Research Domains

The academic research surrounding this compound is concentrated in several key areas:

Bio-inspired Adhesives: A primary focus is the development of adhesives that mimic the strong, water-resistant adhesion of mussel proteins. researchgate.netacs.org By incorporating Fmoc-DOPA into peptides and polymers, researchers aim to create novel glues for medical and industrial applications. researchgate.net The synergy between DOPA and other amino acids, such as lysine (B10760008), is also being explored to enhance adhesive strength. acs.orgunibo.it

Surface Modification: The catechol groups of DOPA can be used to modify the surfaces of various materials, including metals and polymers. researchgate.net This can impart new functionalities to the materials, such as improved biocompatibility or resistance to biofouling. researchgate.net

Hydrogel Formation and Drug Delivery: The ability of Fmoc-DOPA containing peptides to form hydrogels is a significant area of investigation. acs.orgrsc.org These hydrogels can encapsulate drugs and release them in a controlled manner, offering potential for advanced drug delivery systems. alfa-chemistry.comrsc.org The rheological properties of these hydrogels can be tuned by altering the peptide sequence and self-assembly conditions. acs.orgacs.org

Tissue Engineering: DOPA-containing materials are being explored as scaffolds for tissue engineering. alfa-chemistry.com The adhesive and cell-interactive properties of DOPA can promote cell attachment, growth, and differentiation, aiding in the regeneration of tissues. alfa-chemistry.com

Peptide Synthesis and Bioconjugation: Fmoc-DOPA remains a fundamental tool for the synthesis of complex peptides and for the creation of bioconjugates, where peptides are linked to other molecules to create novel therapeutic or diagnostic agents. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSCWCPASSJPI-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137018-93-0
Record name (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Synthetic Methodologies and Catechol Protection Strategies

Advanced Synthetic Routes for Fmoc-3,4-dihydroxy-L-phenylalanine

The preparation of Fmoc-L-DOPA involves two key strategic considerations: the efficient introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the amine and the preservation of the desired L-stereochemistry throughout the synthetic sequence.

The introduction of the Fmoc protecting group to the primary amine of L-DOPA is a crucial step in rendering the amino acid suitable for Fmoc-based peptide synthesis. researchgate.net A common method involves the reaction of L-DOPA with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu).

One approach describes dissolving L-DOPA in a borax (B76245) buffer, which adjusts the pH to around 9.5 through the addition of sodium carbonate. nih.gov This basic condition facilitates the reaction while also providing temporary protection to the catechol group via complexation with boric acid. nih.gov Another reported synthesis uses a mixture of dioxane and water with sodium carbonate, followed by the addition of Fmoc-Cl at a controlled low temperature. researchgate.net The Fmoc group is favored in SPPS because it can be cleaved under mild basic conditions, avoiding the harsh acidic conditions required for other protecting groups like Boc, which can be detrimental to the peptide. researchgate.net

In a multi-step synthesis where the catechol group is first protected, the Fmoc group is typically introduced in a later step. For instance, after protecting the catechol with an acetonide group and performing other necessary transformations, the resulting amino acid intermediate is reacted with Fmoc-Osu to yield the final Fmoc-protected product. nih.gov This strategy ensures that the amine is available for Fmoc protection after the more sensitive catechol group has been secured. nih.govlookchem.com

Maintaining the natural L-configuration of 3,4-dihydroxy-phenylalanine is paramount, especially for biological applications. Many synthetic strategies start with commercially available L-DOPA to ensure the correct stereochemistry from the outset. researchgate.nettubitak.gov.tr The key challenge is to prevent racemization during subsequent synthetic steps.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical tool for verifying the optical purity of the synthesized Fmoc-L-DOPA derivatives. nih.gov For example, in the synthesis of Fmoc-DOPA(acetonide)-OH, chiral HPLC analysis confirmed the absence of the D-DOPA enantiomer, demonstrating that the L-DOPA retained its chirality throughout the reaction sequence, which included refluxing with 2,2-dimethoxypropane (B42991) (DMP) in the presence of an acid catalyst. nih.govlookchem.com

Enzymatic resolution is another powerful technique for achieving high stereoselectivity. One method utilizes an acylase from E. coli to selectively deacylate an N-acyl-D,L-DOPA derivative, yielding the pure L-amino acid. google.com This enzymatic process is highly specific to the L-isomer, leaving the N-acyl-D-amino acid unreacted. google.com Asymmetric hydrogenation of dehydroamino acid precursors is also a highly efficient method for producing enantiomerically pure DOPA analogues with the desired L-configuration. tubitak.gov.tr Furthermore, stereoselective synthesis can be achieved by starting with a chiral precursor like L-tyrosine and introducing the second hydroxyl group at a later stage. tubitak.gov.tr

Integration and Optimization in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3,4-dihydroxy-L-phenylalanine (DOPA) into peptide chains via Solid-Phase Peptide Synthesis (SPPS) requires specific strategies to accommodate the reactive catechol side chain. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine has become the predominant methodology for synthesizing DOPA-containing peptides, offering significant advantages in terms of reaction conditions and compatibility with various modifications.

Resin-Based Synthesis and Cleavage Considerations for DOPA Derivatives

The successful solid-phase synthesis of DOPA-containing peptides hinges on the appropriate selection of a solid support (resin) and a compatible catechol protection strategy, followed by controlled cleavage and final deprotection.

The reactive nature of the DOPA catechol side chain necessitates protection to prevent oxidation and unwanted side reactions during peptide assembly. google.com Various acid-labile protecting groups have been shown to be effective and compatible with the Fmoc-SPPS protocol. researchgate.net These include tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and the cyclic acetonide group. researchgate.netgoogle.com The acetonide protecting group is particularly noteworthy for its stability to strong bases and weak acids, making it highly suitable for Fmoc chemistry. google.comresearchgate.net

The choice of resin is also critical. Hydroxymethyl-functionalized resins, such as Wang resin, are commonly used. sigmaaldrich.com For amino acids like DOPA that may be prone to racemization during esterification to the resin, the use of 2-chlorotrityl chloride (2-ClTrt) resin is often recommended, as the attachment process does not require activation of the amino acid's carboxyl group. sigmaaldrich.com

The general workflow for resin-based synthesis and cleavage is outlined below:

Resin Loading: The first Fmoc-protected amino acid (often not DOPA) is anchored to a suitable resin, such as a Wang or 2-ClTrt resin. sigmaaldrich.com

Peptide Assembly: The peptide chain is elongated through sequential cycles of Fmoc deprotection (using piperidine) and coupling of the next Fmoc-amino acid, including Fmoc-DOPA(PG)-OH, where PG is the catechol protecting group (e.g., acetonide).

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the one on the DOPA catechol) are removed in a single step using a TFA-based cocktail. researchgate.netarizona.edu

This integrated approach allows for the efficient and high-fidelity synthesis of complex DOPA-containing peptides for a wide range of research applications. researchgate.net

Peptide and Biopolymer Engineering with Fmoc 3,4 Dihydroxy L Phenylalanine

Design and Synthesis of DOPA-Containing Peptide Sequences

The chemical reactivity of the catechol group in DOPA necessitates a carefully planned synthetic approach, particularly in solid-phase peptide synthesis (SPPS). The Fmoc strategy is often preferred for its mild deprotection conditions, which are compatible with the sensitive catechol moiety. acs.org

The synthesis of linear peptides containing DOPA using Fmoc chemistry is a well-established process that relies on the effective protection of the catechol hydroxyl groups to prevent unwanted side reactions, such as oxidation, during peptide assembly. nih.gov

The standard Fmoc-based SPPS protocol involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. For the incorporation of DOPA, a derivative such as Fmoc-L-DOPA(acetonide)-OH or Fmoc-L-DOPA(TBDMS)2-OH is typically used. nih.govresearchgate.net The protecting groups on the catechol are crucial for a successful synthesis. They must be stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) and the coupling conditions, yet be readily removable during the final cleavage and deprotection step, usually with a strong acid like trifluoroacetic acid (TFA). nih.gov

A variety of protecting groups have been successfully employed for the catechol side chain of DOPA in Fmoc SPPS. The choice of protecting group can influence the solubility and handling of the amino acid derivative.

Protecting GroupKey FeaturesReference
Acetonide Forms a cyclic ketal with the two hydroxyl groups. It is stable to Fmoc deprotection conditions and can be removed with mild acid. nih.gov
tert-Butyldimethylsilyl (TBDMS) A silyl (B83357) ether-based protection that is compatible with Fmoc chemistry. researchgate.net
tert-Butyldiphenylsilyl (TBDPS) Another silyl-based protecting group offering good stability.
Cyclic ethyl orthoformate (Ceof) Stable to strong bases and nucleophiles, and can be removed efficiently.

The general cycle for incorporating a protected Fmoc-DOPA derivative into a linear peptide sequence via SPPS is as follows:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). nih.gov

Activation and Coupling: The incoming Fmoc-DOPA derivative (with its catechol protected) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and all protecting groups, including those on the DOPA catechol, are removed simultaneously using a cleavage cocktail, typically containing TFA and scavengers. nih.gov

The unique properties of DOPA have driven interest in its incorporation into more complex peptide architectures like branched and cyclic structures. These non-linear arrangements can offer enhanced biological activity, stability, and novel material properties.

Branched Peptides: Branched peptides can be synthesized using Fmoc-amino acids with orthogonally protected side chains that can serve as branching points. A common strategy involves using Fmoc-Lys(Fmoc)-OH. aacrjournals.org The two Fmoc groups on this lysine (B10760008) derivative allow for the simultaneous growth of two peptide chains from the lysine backbone, creating a branched structure. To incorporate DOPA into such a structure, protected Fmoc-DOPA would be used in the peptide elongation steps on one or both branches. aacrjournals.org This approach allows for the creation of multivalent DOPA-containing peptides, which can enhance binding to surfaces or other biomolecules.

Cyclic Peptides: Cyclic peptides often exhibit increased resistance to enzymatic degradation and constrained conformations that can lead to higher receptor affinity and selectivity. researchgate.net The synthesis of DOPA-containing cyclic peptides can be achieved through several strategies, often involving on-resin cyclization.

One common method is to synthesize the linear peptide precursor on a solid support, followed by deprotection of the N- and C-termini and subsequent head-to-tail cyclization. universiteitleiden.nl For DOPA-containing cyclic peptides, the synthesis would proceed with the linear sequence assembled using protected Fmoc-DOPA. After the linear assembly is complete, the terminal protecting groups are selectively removed, and an intramolecular amide bond is formed to cyclize the peptide. The final cleavage from the resin and deprotection of the DOPA catechol yields the desired cyclic peptide. Tyrosinase-catalyzed macrocyclization has also been explored, where a tyrosine residue is enzymatically oxidized and then reacts with a cysteine residue within the same peptide to form a cyclic structure. nih.gov

Advanced Bioconjugation Strategies Utilizing the Catechol Functionality

The catechol side chain of DOPA is not only crucial for adhesion but also serves as a versatile chemical handle for the site-specific modification and conjugation of peptides and proteins.

The catechol group of DOPA can be oxidized to a highly reactive ortho-quinone. nih.gov This oxidation can be achieved using chemical oxidants like sodium periodate (B1199274) or enzymes such as tyrosinase. nih.govacs.org The resulting quinone is an electrophile that can readily react with nucleophilic groups present on other biomolecules, such as the amine groups of lysine or the thiol groups of cysteine. nih.govnih.gov

This oxidative coupling chemistry provides a powerful tool for cross-linking DOPA-containing peptides to proteins or other surfaces. For example, a DOPA-containing peptide can be selectively cross-linked to a specific cysteine residue on a target protein. acs.org This strategy has been used to study peptide-receptor interactions and to create novel biomaterials. acs.orgresearchgate.net The reaction is typically performed under mild, aqueous conditions, making it suitable for biological applications. nih.gov

OxidantReaction ConditionsNucleophilic PartnersReference
Sodium Periodate Aqueous bufferCysteine, Histidine, Lysine nih.gov
Tyrosinase Physiological pH, O2Cysteine, N-terminal proline, primary amines nih.govnih.gov
Potassium Nitrosodisulfonate (Fremy's Salt) Tris buffer, pH 8Bicyclononyne (BCN) researchgate.net

A more recent and highly efficient bioconjugation strategy involving DOPA is the Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-Quinone (SPOCQ) cycloaddition. acs.org This reaction is a type of bioorthogonal chemistry, meaning it proceeds with high selectivity and efficiency in a complex biological environment without interfering with native biochemical processes. nih.gov

The SPOCQ reaction involves two key steps:

Oxidation: The catechol of a DOPA residue within a peptide or protein is oxidized to an ortho-quinone. nih.gov

Cycloaddition: The resulting quinone rapidly and specifically reacts with a strained cyclooctyne, such as bicyclononyne (BCN), through a [4+2] cycloaddition. acs.orgresearchgate.net

This reaction is exceptionally fast and can be temporally controlled by initiating the oxidation step at a desired time. acs.orgresearchgate.net The SPOCQ reaction has been successfully used for the site-specific labeling of proteins containing genetically incorporated DOPA with fluorophores and other molecular probes. nih.govnih.gov This method offers a significant advantage in its speed and orthogonality compared to other bioconjugation techniques. acs.org

The unique reactivity of the DOPA catechol provides a general platform for the site-specific functionalization of peptides and proteins. By incorporating DOPA at a specific position in a peptide sequence, that site can be selectively modified using the chemistries described above.

This site-specificity is a major advantage over traditional bioconjugation methods that target common amino acids like lysine or cysteine, which may be present at multiple locations in a protein, leading to heterogeneous products. The ability to install a DOPA residue at a single, predetermined site allows for the creation of precisely defined and homogeneous bioconjugates. nih.gov

These site-specific modification strategies have broad applications, including:

Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to specific sites on an antibody for targeted cancer therapy. researchgate.net

Protein Labeling: Introducing fluorescent probes, affinity tags, or other reporter molecules for imaging and diagnostic applications. nih.gov

Biomaterial Engineering: Cross-linking DOPA-containing peptides to create hydrogels, adhesives, and other functional materials. researchgate.net

Genetic Incorporation and Biosynthesis of DOPA-Functionalized Proteins

The production of proteins containing DOPA can be achieved through two primary strategies: the site-specific incorporation of DOPA using genetic code expansion technology and the development of autonomous cellular systems that can both synthesize DOPA and incorporate it into proteins.

The site-specific incorporation of DOPA into a growing polypeptide chain is made possible by the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like TAG (amber), TAA (ochre), or TGA (opal), that has been introduced at the desired location in the gene encoding the protein of interest. mdpi.comnih.gov This engineered synthetase specifically charges its cognate tRNA with DOPA, which is then delivered to the ribosome for insertion into the protein.

A significant challenge in this process is the competition between the engineered tRNA and the cell's natural release factors, which recognize the stop codon and terminate translation. mdpi.com To overcome this, researchers have developed in vitro protein expression systems where essential release factors are removed, leading to more efficient DOPA incorporation. mdpi.comnih.gov For instance, in a cell-free system lacking release factors RF1 and RF2, DOPA was successfully incorporated at all three stop codons. mdpi.comresearchgate.net Optimization of the concentrations of the DOPA-specific aminoacyl-tRNA synthetase (DOPARS), DOPA, and the DNA template in such a system resulted in a synthesis yield of 2.24 µg of superfolder green fluorescent protein (sfGFP) with 100% DOPA incorporation in a 20 μL reaction. mdpi.comnih.gov

Several engineered aminoacyl-tRNA synthetases (aaRS) have been developed for DOPA incorporation. One notable example is a highly orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNACUA pair, which has been shown to maximize DOPA incorporation with high fidelity, avoiding the misincorporation of tyrosine. mdpi.comnih.gov The dissociation constant (Kd) of an engineered DOPARS for DOPA was measured at 11.7 μM, with no detectable binding to tyrosine, highlighting its specificity. mdpi.comresearchgate.net

The redox-active nature of DOPA's catechol group allows for its electrochemical oxidation to a quinone, a property that can be harnessed for various applications, including the study of electron transfer in proteins and the creation of novel redox-active proteins. acs.orgresearchgate.net Furthermore, the unique chemical handle of the catechol moiety enables site-specific protein functionalization through oxidative coupling or strain-promoted oxidation-controlled cyclooctyne-1,2-quinone (SPOCQ) cycloaddition reactions. nih.gov

Parameter Value Reference
DOPA incorporation efficiency80% biorxiv.org
DOPA-containing protein yield>250 mg/L biorxiv.org
Optimized DOPARS concentration5 µM mdpi.com
Optimal DOPA concentration for in vitro synthesis1 mM mdpi.comnih.gov
DOPARS Kd for DOPA11.7 µM mdpi.comresearchgate.net

While the exogenous addition of DOPA to cell cultures can be effective, it can also be toxic at high concentrations and limit the efficiency of incorporation. nih.gov To address this, researchers have engineered autonomous cellular systems, primarily in Escherichia coli, that can both synthesize DOPA and incorporate it into proteins. nih.govrsc.org

These engineered strains are capable of producing DOPA from simple carbon sources like glucose. nih.govresearchgate.net This is typically achieved by introducing a biosynthetic pathway for DOPA and optimizing the host's metabolism to channel precursors towards DOPA production. One common strategy involves expressing an enzyme with tyrosine hydroxylase activity to convert L-tyrosine to L-DOPA. nih.govfrontiersin.org For example, mouse hydroxylase, in the presence of a recycling pathway for its cofactor, can efficiently convert tyrosine to DOPA. nih.gov

Metabolic engineering strategies to increase the precursor supply of L-tyrosine are crucial. researchgate.netd-nb.info This can involve:

Deleting transcriptional regulators like the tyrosine repressor (tyrR) and the carbon storage regulator A (csrA) to derepress the tyrosine biosynthetic pathway. nih.gov

Altering glucose transport to favor pathways that lead to aromatic amino acid synthesis. nih.gov

Knocking out competing pathways , such as the gene for prephenate dehydratase (pheLA), which diverts prephenate towards phenylalanine synthesis. nih.gov

By combining these genetic modifications with multiplex automated genome engineering (MAGE), researchers have created E. coli strains capable of producing high titers of L-DOPA. For instance, the E. coli DOPA-30N strain produced 8.67 g/L of L-DOPA in a fed-batch fermentation. nih.gov

An alternative biosynthetic route utilizes tyrosine phenol-lyase (TPL) to synthesize DOPA from catechol, pyruvate, and ammonia. rsc.orgresearchgate.netjove.com This biosynthesized DOPA can then be directly and site-specifically incorporated into proteins using an evolved aaRS/tRNA pair for DOPA. jove.com

A key advantage of these autonomous systems is that the production of DOPA-containing proteins can be more efficient than in systems relying on external DOPA feeding. nih.gov For example, the yield of a DOPA-containing protein from an autonomous system was found to be greater than that from cells fed with 9 mM DOPA. nih.gov These autonomous cells have been successfully used to produce functional proteins, such as fluorophore-labeled anti-human epidermal growth factor 2 (HER2) antibodies for cancer cell detection. nih.gov

Engineered Strain Key Features L-DOPA Titer Reference
E. coli DOPA-30NDeletion of tyrR and csrA, altered glucose transport, knockout of pheLA, MAGE optimization8.67 g/L nih.gov
E. coli with TPLExpresses tyrosine phenol-lyase for DOPA synthesis from catechol, pyruvate, and ammoniaNot specified rsc.orgjove.com
Autonomous E. coli for DOPA-proteinBiosynthesizes DOPA from tyrosine and incorporates it site-specificallyHigher protein yield than with 9 mM external DOPA nih.gov
Engineered E. coli BL21(DE3)Enhanced shikimate pathway and mutated HpaB25.53 g/L d-nb.info

Supramolecular Assemblies and Self Assembly Phenomena

Fundamental Mechanisms of Fmoc-DOPA Peptide Self-Assembly

The self-assembly of Fmoc-L-DOPA is a multi-stage process that begins with the association of monomers in solution and progresses to the formation of ordered fibrillar structures and eventually crystalline states. researchgate.net This hierarchical assembly is driven by a combination of hydrophobic forces, hydrogen bonding, and aromatic interactions.

Aromatic π-stacking interactions play a crucial role in the self-assembly of Fmoc-L-DOPA and related Fmoc-peptide derivatives. The planar and rigid fluorenyl (Fmoc) groups, as well as the catechol rings of the DOPA residues, are key to the formation of ordered assemblies. nih.govresearchgate.netsci-hub.se These interactions are a primary driving force for the organization of the molecules into extended structures like nanofibers and ribbons.

In the initial stages of assembly, hydrophobic interactions involving the aromatic moieties are predominant. As the assembly matures, more specific π-π stacking between the Fmoc groups of adjacent molecules stabilizes the growing fibrillar structures. unibo.itunibo.it This is often characterized by the formation of β-sheet-like arrangements, where the peptide backbones are organized through hydrogen bonding, and the aromatic groups are positioned to maximize π-stacking. researchgate.net The importance of these interactions is highlighted by the fact that even single amino acids conjugated with an Fmoc group exhibit a strong tendency to self-assemble.

The substitution of phenylalanine with DOPA in peptide sequences is based on the assumption that the π-stacking interactions between the aromatic DOPA groups would facilitate molecular recognition and self-assembly in a manner similar to phenylalanine. sci-hub.se These interactions, along with hydrogen bonding, are critical for the formation of the three-dimensional networks that constitute hydrogels. acs.org

The pH of the surrounding environment has a profound impact on the self-assembly of Fmoc-L-DOPA. rsc.org The ionization state of the carboxylic acid group of the DOPA moiety is a key determinant of the assembly process. unibo.itunibo.it

At low pH, such as pH 2, the carboxylic acid groups are protonated, which favors the self-assembly process and can lead to the formation of a weak gel. unibo.itunibo.it In this state, intermolecular hydrogen bonding between the carbamate (B1207046) groups is also promoted, further stabilizing the fibrillar structures. unibo.it

Conversely, at higher pH values (e.g., pH 5 and 7), the carboxylic acid groups become deprotonated and thus negatively charged. unibo.itunibo.it The resulting electrostatic repulsion between the ionized molecules inhibits the formation of fibrils and consequently prevents gelation. unibo.itunibo.it This demonstrates that the control of pH is a critical parameter for directing the self-assembly of Fmoc-L-DOPA and forming hydrogels. rsc.org The gelation efficiency of similar dipeptide-based hydrogelators has been shown to be better at lower pH where the anionic carboxylate group is protonated. rsc.org

The effect of pH on self-assembly can also lead to significant structural changes in the resulting aggregates. For instance, in the related Fmoc-diphenylalanine system, pH changes have been shown to induce shifts in the apparent pKa, leading to transitions between flexible fibrils that form a weak hydrogel at high pH and non-gelling rigid ribbons at intermediate pH values. acs.orgresearchgate.net

The self-assembly of Fmoc-L-DOPA is a dynamic process involving transitions between different structural states. researchgate.net Initially, in solution, the molecules can exist as metastable spherical aggregates in equilibrium with their monomers. researchgate.net These spheres then serve as a reservoir for the formation of more ordered structures.

Over time, a spontaneous transition from these spherical assemblies to nanofibrillar structures occurs. nih.gov This is followed by a sol-gel transition, where the solution gains viscoelastic properties and forms a hydrogel. nih.gov Further maturation of the system can lead to the formation of nanotubes and eventually the crystallization of the Fmoc-L-DOPA molecules within the gel matrix. researchgate.netnih.gov

These structural transitions can be monitored using a variety of techniques. Electron microscopy (both transmission and scanning) provides direct visualization of the morphology of the assemblies, revealing the transition from spheres to fibers and other nanostructures. nih.govresearchgate.net Spectroscopic methods such as circular dichroism and Fourier-transform infrared (FTIR) spectroscopy are used to probe the secondary structure and molecular interactions within the assemblies, confirming the presence of β-sheet-like arrangements and π-stacking. rsc.orgacs.org Rheological measurements track the changes in the mechanical properties of the material as it transitions from a solution to a gel. acs.org

The entire process can be conceptualized as a journey across an energy landscape, moving from a kinetically trapped metastable state (spheres) to a more thermodynamically favorable crystalline ultrastructure. researchgate.net

Fabrication and Rheological Characterization of Hydrogels and Nanofibrillar Structures

The self-assembly of Fmoc-L-DOPA and related peptides can be harnessed to create functional biomaterials, most notably hydrogels composed of entangled nanofibrillar networks. nih.gov

Fmoc-L-DOPA is an example of a low molecular weight hydrogelator (LMWG), a small molecule capable of self-assembling in water to form a three-dimensional network that entraps the solvent. acs.orgmdpi.com The design of such hydrogelators relies on creating a molecular structure that balances hydrophilicity and hydrophobicity, and incorporates motifs that promote directional, non-covalent interactions. acs.org

The key design elements in Fmoc-L-DOPA are:

The Fmoc group: This large, hydrophobic, and aromatic moiety is a primary driver for self-assembly through π-stacking and hydrophobic interactions.

The DOPA residue: The catechol group of DOPA contributes to aromatic interactions and can also participate in hydrogen bonding. sci-hub.seunibo.it Its carboxylic acid and amino groups provide sites for pH-dependent interactions and hydrogen bonding. unibo.it

By modifying the peptide sequence, for example, by creating di- or tri-peptides containing DOPA, the properties of the resulting hydrogels can be tuned. acs.orgnih.gov For instance, the Fmoc-DOPA-DOPA peptide has been shown to act as a low molecular weight hydrogelator, forming a self-supporting hydrogel. acs.orgnih.govacs.org The incorporation of other amino acids, such as lysine (B10760008), can introduce additional functionalities and influence the adhesive properties of the resulting materials. acs.orgnih.gov

The gelation process is often triggered by a change in solvent conditions (a "solvent switch") or a change in pH. researchgate.netunibo.it For example, dissolving the Fmoc-peptide in an organic solvent and then adding water can induce self-assembly and gelation. unibo.it

Rheology is the study of the flow and deformation of matter, and it is a crucial tool for characterizing the mechanical properties of hydrogels. nih.gov Rheological measurements, typically performed using an oscillatory rheometer, provide quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness and ability to recover from deformation. acs.orgnih.gov

The key parameters obtained from rheological analysis are the storage modulus (G') and the loss modulus (G''). G' represents the elastic component of the material (its ability to store energy), while G'' represents the viscous component (its ability to dissipate energy). A material is considered a gel when G' is significantly larger than G'' and both are independent of frequency over a certain range.

For Fmoc-peptide hydrogels, rheological studies have shown that their mechanical properties can be tuned by various factors, including the specific peptide sequence, concentration, and the conditions under which the gel is formed, such as temperature and pH. acs.orgreading.ac.uk For example, the gelation kinetics of Fmoc-DOPA-DOPA were found to be temperature-dependent, with hydrogels formed at higher temperatures (25 or 37 °C) exhibiting a storage modulus approximately 40-fold higher than those formed at 4 °C. acs.org

Morphological Investigations of Fibrillar Nanoassemblies

The self-assembly of Fmoc-3,4-dihydroxy-L-phenylalanine (Fmoc-L-DOPA) leads to the formation of distinct fibrillar nanoassemblies, the morphology of which is highly dependent on environmental conditions such as pH and solvent composition. At a low pH of 2, Fmoc-L-DOPA self-assembles into twisted fibers. researchgate.netresearchgate.net Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) have confirmed the presence of semi-flexible, twisted multi-stranded fibers under these acidic conditions. researchgate.netresearchgate.net This self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenylmethyloxycarbonyl (Fmoc) groups and hydrogen bonding. acs.orgunibo.it

The morphology of these nanoassemblies can be further influenced by co-assembly with other molecules. For instance, when co-assembled with diphenylalanine, Fmoc-L-DOPA derivatives can form spherical nanostructures. researchgate.netmdpi.comnih.gov The resulting morphology is concentration-dependent, with lower concentrations (1 mg/mL) yielding oval, biconcave disk-like nanostructures resembling red blood cells, and higher concentrations producing spherical structures with surface bulges, similar in appearance to white blood cells. researchgate.netnih.govacs.org These complex assemblies are characterized using techniques such as atomic force microscopy (AFM) and electron microscopy. researchgate.netmdpi.comnih.gov

The table below summarizes the observed morphologies of Fmoc-L-DOPA nanoassemblies under different conditions.

ConditionResulting MorphologyCharacterization Techniques
pH 2Twisted, semi-flexible, multi-stranded fibersTEM, SAXS, Circular Dichroism researchgate.netresearchgate.net
Co-assembly with diphenylalanine (1 mg/mL)Oval, biconcave disk-like nanostructuresAFM, Electron Microscopy researchgate.netnih.govacs.org
Co-assembly with diphenylalanine (>1 mg/mL)Spherical structures with surface bulgesAFM, Electron Microscopy researchgate.netnih.govacs.org
DMSO/water mixtureWeak, non-self-supporting gel-like behaviorVisual Observation unibo.it

It is noteworthy that at higher pH levels, such as 5 and 7, aggregation of Fmoc-L-DOPA is inhibited. researchgate.netresearchgate.net This is attributed to the deprotonation of the carboxylic acid group, leading to electrostatic repulsion that prevents self-assembly. unibo.it

Stimuli-Responsive Material Development Based on Fmoc-DOPA Analogues

The unique chemical structure of Fmoc-L-DOPA, particularly the presence of the catechol group and the pH-sensitive carboxylic acid, makes it an excellent building block for stimuli-responsive materials. nih.govresearchgate.net These "smart" materials can undergo reversible changes in their properties in response to external triggers like pH, temperature, or redox conditions. nih.govresearchgate.net

Hydrogels are a prominent class of materials developed from Fmoc-L-DOPA and its analogues. The self-assembly of these molecules into fibrillar networks can trap large amounts of water, forming a gel. acs.org The formation and stability of these hydrogels are often pH-dependent. For example, Fmoc-L-DOPA forms hydrogels at a low pH of 2, where the carboxylic acid is protonated, facilitating the hydrogen bonding necessary for network formation. researchgate.netnih.gov

Redox-responsiveness is another key feature of Fmoc-L-DOPA-based materials. The catechol moiety can be oxidized, leading to changes in the molecular interactions and potentially causing a gel-sol transition. This property allows for the development of materials that can respond to oxidative stress or be triggered by specific redox reactions.

The development of multi-component hydrogels, where Fmoc-L-DOPA is combined with other Fmoc-amino acids like Fmoc-Tyrosine, allows for the fine-tuning of the material's properties. nih.govmdpi.com In such systems, the functional properties of the catechol group, such as antioxidant activity and metal chelation, can be combined with the mechanical properties imparted by the other components. nih.govmdpi.com

Engineering Environmental Responsiveness into Supramolecular Materials

The ability to engineer environmental responsiveness into supramolecular materials derived from Fmoc-L-DOPA is a significant area of research. This involves designing materials that can sense and respond to specific environmental cues in a controlled manner. scispace.com The primary driving forces for the self-assembly and responsive behavior of these materials are non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic, and electrostatic interactions. mdpi.comnih.govmdpi.com

pH-Responsiveness: The most straightforward way to engineer responsiveness is by exploiting the pH-sensitive nature of the carboxylic acid group in Fmoc-L-DOPA. At low pH, the protonated carboxylic acid allows for hydrogen bonding and subsequent self-assembly into a hydrogel. As the pH increases, deprotonation leads to electrostatic repulsion and disassembly of the network, resulting in a gel-to-sol transition. researchgate.netunibo.itnih.gov This pH-triggered behavior is crucial for applications where a material needs to be stable in one environment and degrade in another.

Ionic Strength and Metal Ions: The self-assembly of Fmoc-L-DOPA can also be triggered by the addition of salts, such as CaCl2. acs.org Furthermore, the catechol group's ability to form stable complexes with metal cations introduces another level of responsiveness. unibo.it This interaction can be used to crosslink the fibrillar network, thereby enhancing the mechanical properties of the hydrogel.

Enzymatic Reactions: Environmental responsiveness can also be programmed into the system through enzymatic reactions. For example, enzymes can be encapsulated within the hydrogel matrix, and their activity can be triggered by the presence of a specific substrate in the environment. acs.org This can lead to a localized change in pH or the production of a redox-active species, which in turn triggers a response from the hydrogel.

The following table outlines various strategies for engineering environmental responsiveness in Fmoc-L-DOPA based materials.

StimulusMechanismResulting Behavior
pHProtonation/deprotonation of the carboxylic acid groupReversible gel-sol transition researchgate.netunibo.itnih.gov
Ionic StrengthSalt-induced triggering of self-assemblyHydrogel formation acs.org
Metal IonsComplexation with the catechol moietyCrosslinking and enhanced mechanical properties unibo.it
RedoxOxidation of the catechol groupGel-sol transition
EnzymesCatalytic reaction within the hydrogel matrixProgrammed response to specific substrates acs.org

By rationally designing the molecular building blocks and controlling the environmental conditions, a wide range of stimuli-responsive materials based on this compound can be developed for various advanced applications.

Applications in Advanced Materials Science and Bioengineering

Development of Bio-Inspired Adhesives and Surface Coatings

The remarkable ability of marine mussels to adhere strongly to diverse surfaces under wet conditions has inspired a new class of synthetic adhesives. researchgate.netnih.govgoogle.com At the heart of this natural adhesion is the amino acid 3,4-dihydroxy-L-phenylalanine (DOPA), which is found in high concentrations in mussel foot proteins (Mfps). nih.govpnas.org By incorporating Fmoc-L-DOPA into synthetic peptides, researchers can mimic these natural adhesive mechanisms to create powerful glues and coatings. nih.govresearchgate.net

The adhesive properties of mussels are largely attributed to the catechol moiety of DOPA residues within their adhesive plaques. nih.govnih.govresearchgate.net These catechol groups can engage in a variety of interactions, including hydrogen bonding, metal coordination, and covalent cross-linking, which collectively contribute to strong and durable adhesion to both organic and inorganic surfaces. nih.govpnas.orguhasselt.be

Scientists have harnessed Fmoc-L-DOPA in solid-phase peptide synthesis to create short, self-assembling peptides that emulate the function of Mfps. researchgate.netnih.gov For instance, researchers have designed building blocks like Fmoc-DOPA-DOPA by substituting the phenylalanine residues in the well-known self-assembling diphenylalanine motif. nih.govresearchgate.netnih.gov These synthetic peptides can self-organize into nanostructures, such as fibrils and hydrogels, that display a high density of catechol functional groups on their surface, effectively mimicking the adhesive interface of mussels. nih.govnih.govtau.ac.il The Fmoc group facilitates this self-assembly through π-stacking interactions, helping to form ordered supramolecular structures. nih.govmdpi.com This bio-inspired approach allows for the creation of materials with a broad functional appeal derived from the versatile chemistry of the catechol groups. nih.govresearchgate.netacs.org

The adhesive performance of materials incorporating Fmoc-L-DOPA has been quantitatively evaluated using advanced techniques like atomic force microscopy (AFM). nih.govresearchgate.netresearchgate.net These studies have provided direct evidence of the strong adhesion conferred by the DOPA-containing assemblies.

In one key study, researchers synthesized a tripeptide, Fmoc-DOPA-DOPA-Lys, and investigated its ability to glue surfaces together. The inclusion of lysine (B10760008) (Lys) was intended to further enhance adhesion. nih.govresearchgate.net The assemblies proved capable of macroscopically gluing two glass slides together. nih.gov AFM force spectroscopy was used to measure the adhesive forces between the AFM probe and surfaces coated with these peptide assemblies. The results demonstrated a dramatic increase in adhesion compared to uncoated surfaces. nih.gov

SurfaceMean Adhesion Force (nN)Preparation Solvent
Bare Glass< 10N/A
Fmoc-DOPA-DOPA-Lys Coated Glass214Ethanol
Fmoc-DOPA-DOPA-Lys Coated Glass> 300DMSO

This table presents the mean adhesion forces measured by Atomic Force Microscopy (AFM), comparing a bare glass surface to glass surfaces coated with Fmoc-DOPA-DOPA-Lys assemblies. The data highlights the significant increase in adhesion provided by the DOPA-containing peptide. Data sourced from Fichman, G., et al. (2014). nih.gov

These findings underscore the effectiveness of mimicking mussel adhesive proteins by using synthetic peptides containing L-DOPA. The combination of DOPA's inherent adhesiveness with the self-assembly properties promoted by the Fmoc group provides a powerful strategy for developing high-performance surface coatings and adhesives. nih.govresearchgate.net

Functional Biomaterials for Tissue Engineering and Regenerative Medicine Research

The unique properties of Fmoc-L-DOPA also make it a valuable component in the creation of biomaterials for tissue engineering and regenerative medicine. chemimpex.comalfa-chemistry.com The ability to promote cell interaction is a key requirement for scaffolds designed to support tissue growth.

The catechol moiety of L-DOPA is known to facilitate cell adhesion, a critical step in tissue formation and regeneration. alfa-chemistry.com Hydrogels formed from self-assembling Fmoc-L-DOPA-containing peptides can serve as scaffolds that mimic the natural extracellular matrix (ECM). mdpi.comunibo.it

Research has shown that hydrogels incorporating Fmoc-L-DOPA can support cell adhesion and proliferation. In one study, a hydrogel based on the peptide Fmoc-Lys-Phe-Phe containing a single DOPA unit was evaluated for its ability to support the growth of adult human dermal fibroblasts. unibo.it The presence of DOPA was found to be important for tuning the material's properties and promoting cellular interactions. unibo.it Fmoc-L-DOPA is thus considered a key building block for developing advanced biomaterials that can actively engage with biological systems to promote healing and tissue regeneration. chemimpex.comalfa-chemistry.com

Redox-Active Materials and Metallization Processes

Beyond adhesion, the catechol group of L-DOPA possesses significant redox activity, which can be exploited for the fabrication of novel hybrid materials. nih.govresearchgate.netunibo.it This chemical reactivity opens up applications in areas such as catalysis and the creation of conductive biomaterials.

The catechol group of DOPA is a potent reducing agent, capable of spontaneously reducing metal cations from an ionic state to solid, elemental metal. nih.govresearchgate.netacs.org This property has been utilized to create seamless metallic coatings on biological and synthetic nanostructures.

For example, when a hydrogel formed from Fmoc-DOPA-DOPA assemblies was exposed to a solution of ionic silver (from silver nitrate), the catechol groups efficiently reduced the silver ions. nih.govnih.gov This resulted in the formation of silver nanoparticles and, remarkably, a continuous metallic coating that enveloped the peptide nanofibers. nih.govresearchgate.netnih.gov This metallization process occurs because the DOPA moieties exposed to the solution react with the metal ions. nih.gov The rate of this reduction can be influenced by factors such as pH, with higher rates observed under neutral or alkaline conditions. acs.org This capability allows for the bottom-up fabrication of conductive nano-architectures, which could serve as multifunctional platforms for various biotechnological applications, including biosensors and electronic circuits. nih.govuhasselt.beunibo.it

Formation of Seamless Metallic Coatings and Nanoparticles

The unique properties of Fmoc-3,4-dihydroxy-L-phenylalanine (Fmoc-DOPA) and its derivatives are harnessed in materials science for the creation of sophisticated metallic nanostructures. The catechol group within the DOPA moiety is redox-active, enabling the spontaneous reduction of metal cations into their elemental forms. nih.govacs.org This capability has been effectively utilized to form seamless metallic coatings and nanoparticles on self-assembled peptide templates.

Researchers have designed short peptides incorporating DOPA, such as Fmoc-DOPA-DOPA, which self-assemble into ordered fibrillar nanostructures. nih.govacs.orgresearchgate.net These nanoassemblies, which can form hydrogels, present a high density of catechol functional groups on their surfaces. nih.govtau.ac.il When these hydrogel structures are exposed to solutions containing metal ions, such as silver nitrate, the catechol groups act as reducing agents. acs.orgunibo.it This process leads to the efficient reduction of the metal ions and their deposition as nanoparticles along the peptide fibrils, resulting in a seamless metallic coating of the nanostructure. nih.govresearchgate.net

The self-assembly process is influenced by the molecular architecture, with the aromatic Fmoc group promoting association through π-stacking interactions. acs.orgresearchgate.netacs.org The resulting fibrillar networks serve as a scaffold for mineralization. For example, transmission electron microscopy (TEM) has been used to visualize the formation of a tangled fibrous network of Fmoc-DOPA-DOPA, which, upon incubation with ionic silver, becomes coated with silver nanoparticles. nih.govunibo.it

FeatureDescriptionReferences
Peptide Motif Fmoc-DOPA-DOPA nih.govacs.orgacs.org
Self-Assembly Forms fibrillar nanostructures and self-supporting hydrogels. nih.govresearchgate.net
Functional Group Catechol (3,4-dihydroxyphenyl) nih.govacs.org
Mechanism Redox-active catechol groups reduce metal cations (e.g., Ag⁺) to elemental metal (Ag⁰). acs.orgunibo.it
Outcome Formation of silver nanoparticles and seamless metallic coating on the peptide assemblies. nih.gov
Morphology Tangled fibrous network with fiber widths ranging from approximately 4 to 30 nm. nih.gov

Advanced Platforms for Drug Delivery Systems Research

Fmoc-DOPA is a valuable building block in the development of advanced drug delivery systems due to the unique combination of the Fmoc group and the catechol-containing DOPA amino acid. researchgate.netchemimpex.comalfa-chemistry.com The inherent properties of these components allow for the design of sophisticated nanocarriers with enhanced functionalities. researchgate.netnih.gov The Fmoc moiety facilitates the self-assembly of peptides into nanostructures like hydrogels, which can serve as reservoirs for therapeutic agents. researchgate.netbeilstein-journals.org Meanwhile, the DOPA component provides strong adhesive properties and the ability to chelate metals, opening avenues for targeted delivery and the construction of complex nanocarriers. researchgate.netmdpi.comwikipedia.org

Modulation of Biomolecular Interactions for Targeted Delivery Research

The strong adhesive nature of the DOPA residue, inspired by mussel foot proteins, is a key feature for designing targeted drug delivery systems. researchgate.netwikipedia.org Hydrogels and other nanostructures formed from Fmoc-DOPA-containing peptides can exhibit significant bio-adhesion, allowing them to be localized at specific tissue sites for sustained drug release. mdpi.com

Research has focused on incorporating targeting ligands into these peptide structures to enhance specificity. For instance, a catecholic peptide was synthesized with both tetravalent DOPA for anchoring and an Arg-Gly-Asp (RGD) sequence. researchgate.net The RGD motif is known to bind to integrins, which are cell surface receptors, thereby directing the peptide-based system to specific cell types. This strategy aims to improve the efficacy of therapies by concentrating the drug at the site of action and minimizing off-target effects. researchgate.net The self-assembly driven by the Fmoc group provides the necessary scaffold to present these targeting moieties in a multivalent fashion, potentially increasing binding avidity. researchgate.net

Catechol-Ligand Chelation in the Design of Nanocarrier Components

The ortho-dihydroxy structure of the catechol group in DOPA makes it an excellent chelating agent for various metal ions. unibo.itunibo.ituliege.be This property is extensively used in the design and fabrication of nanocarrier components. By chelating metal ions, Fmoc-DOPA assemblies can serve as templates for the creation of hybrid inorganic-organic nanomaterials.

A notable example is the use of a self-assembling DOPA-containing bolaamphiphile to create magnetic core-shell nanoparticles. unibo.it In this system, the self-assembled peptide structure first binds cobalt or iron ions through chelation by the catechol groups. Subsequent reduction of these ions leads to the formation of a solid metal oxide layer on the surface of the organic nanostructure. unibo.it The resulting core-shell nanoparticles can have magnetic properties, making them potentially useful for magnetically guided drug delivery or as contrast agents in medical imaging. This approach demonstrates how catechol-ligand chelation can be a powerful tool for building complex, functional nanocarriers. unibo.it

Contributions to Neuroscience Research

This compound is a significant compound in neuroscience research, primarily because its core structure, L-DOPA, is the metabolic precursor to the neurotransmitter dopamine (B1211576). chemimpex.comalfa-chemistry.comwikipedia.orgnih.gov The depletion of dopaminergic neurons is a hallmark of Parkinson's disease, making L-DOPA a cornerstone therapy. nih.govnih.gov The use of modified amino acids like Fmoc-DOPA allows researchers to investigate neuronal processes with greater control, as the Fmoc group can alter properties like solubility and facilitate the synthesis of specific peptide sequences for research applications. chemimpex.comalfa-chemistry.com

Investigation of Modified Amino Acids on Neuronal Function and Signaling Pathways

The study of modified amino acids such as Fmoc-DOPA provides valuable insights into neuronal function and the complex signaling pathways affected in neurodegenerative disorders. chemimpex.com Research using animal models of Parkinson's disease has shown that the administration of L-DOPA leads to significant alterations in intracellular signaling within the medium spiny neurons of the striatum, particularly those expressing the dopamine D1 receptor. ki.sefrontiersin.org

Chronic L-DOPA treatment can lead to the sensitization of these receptors, resulting in the hyperactivity of several key signaling cascades. ki.sefrontiersin.org Understanding these pathways is crucial for developing better therapeutic strategies.

Key Signaling Pathways Affected by L-DOPA:

Signaling PathwayDescription of a Hyperactive Response to L-DOPAImplication in ResearchReferences
cAMP/PKA/DARPP-32 L-DOPA administration leads to exaggerated activity in this canonical dopamine signaling pathway in dopamine-depleted states.Central to both the therapeutic effects and side effects of L-DOPA therapy. ki.sefrontiersin.org
ERK (Extracellular signal-regulated kinases) Excessive activation of the ERK cascade, downstream of the D1 receptor, is strongly implicated in the development of L-DOPA-induced dyskinesia (LID).A major target for understanding and potentially mitigating the motor complications of long-term L-DOPA treatment. ki.sefrontiersin.org
mTORC1 (Mammalian target of rapamycin (B549165) complex 1) This pathway, involved in protein synthesis and cell growth, also shows hyperactivity following L-DOPA administration and is linked to LID.Provides another avenue for investigating the molecular basis of LID and identifying novel therapeutic targets. ki.sefrontiersin.org
ΔFosB The transcription factor ΔFosB is induced by these signaling cascades and is known to accumulate with chronic L-DOPA treatment, exacerbating LID.Studying its regulation helps to understand the long-term changes in gene expression that contribute to the side effects of L-DOPA. ki.se

By using Fmoc-DOPA to synthesize specific peptides or as a protected form of L-DOPA in experimental setups, researchers can probe these complex neuronal signaling events with greater precision, contributing to a deeper understanding of both normal brain function and the pathophysiology of diseases like Parkinson's. chemimpex.comalfa-chemistry.com

Academic Analytical and Characterization Methodologies for Fmoc 3,4 Dihydroxy L Phenylalanine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the non-invasive analysis of Fmoc-L-DOPA assemblies, providing insights into molecular interactions and secondary structures.

Applications of Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is extensively used to probe the molecular packing and secondary structure of Fmoc-L-DOPA and its peptide derivatives during self-assembly. nih.govresearchgate.net By analyzing the amide I' region (1600–1700 cm⁻¹) of the infrared spectrum, researchers can identify the presence of specific secondary structural elements. mdpi.com

For instance, in the study of Fmoc-L-DOPA hydrogels, a distinct band appearing around 1689 cm⁻¹ is attributed to the stacking of carbamate (B1207046) groups in the Fmoc moiety, indicating that the Fmoc group is a key driver in the packing of the molecules into fibrillar assemblies. researchgate.net This peak's intensity and sharpness increase as the assembly process progresses from a gel-like state to the formation of crystals. researchgate.net

In derivatives like Asp-DOPA-Asn-Lys-DOPA, FTIR analysis reveals distinct peaks around 1625 cm⁻¹ and 1678 cm⁻¹, which are characteristic of β-sheet structures, a hallmark of amyloid-like fibrils. mdpi.com The co-assembly of Fmoc-L-DOPA with other molecules, such as Fmoc-L-tyrosine, can also be monitored by FTIR, showing spectral changes that reflect the interactions and structural arrangements within the hybrid hydrogel. researchgate.netmdpi.com

Table 1: Characteristic FTIR Peaks for Fmoc-L-DOPA and its Derivatives

SampleWavenumber (cm⁻¹)AssignmentReference
Fmoc-L-DOPA1689Stacked carbamate groups (Fmoc) researchgate.net
Asp-DOPA-Asn-Lys-DOPA~1625, ~1678β-sheet structures mdpi.com
Fmoc-L-DOPA/Fmoc-L-tyrosine hybridVariesInterspecies interactions researchgate.net

Use of Circular Dichroism (CD) for Conformational Analysis of Peptides

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure and conformational changes of chiral molecules like Fmoc-L-DOPA and its peptide derivatives in solution. americanpeptidesociety.org The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecular conformation. americanpeptidesociety.org

For Fmoc-L-DOPA, time-dependent CD spectra show the emergence of a negative ellipticity near 305 nm as self-assembly proceeds. researchgate.net This signal is characteristic of the parallel-displaced π-stacking of the Fmoc groups within the fibrillar structures. researchgate.net The intensity of this band increases over time, correlating with the formation of more ordered helical ribbons and tubes. researchgate.net

Temperature-dependent CD studies confirm that this 305 nm band is due to intermolecular interactions, as it diminishes at higher temperatures, indicating a transition to a molecularly dissolved state. researchgate.net In the far-UV region, CD spectra of DOPA-containing peptides like Asp-DOPA-Asn-Lys-DOPA can provide further information on their secondary structure, complementing the findings from FTIR. mdpi.com The technique is also sensitive to environmental factors, with the self-assembly of Fmoc-L-DOPA being pH-dependent, showing no aggregation at pH 5 and 7 in one study. researchgate.net

Table 2: Key CD Spectral Features in the Analysis of Fmoc-L-DOPA

Wavelength (nm)ObservationInterpretationReference
~305Negative ellipticityParallel-displaced π-stacking of Fmoc groups researchgate.net
Varies (Far-UV)Spectral changesSecondary structure conformation mdpi.com

Morphological and Structural Analysis

Microscopy and scattering techniques are essential for visualizing the nanoscale structures formed by the self-assembly of Fmoc-L-DOPA and for determining their internal organization.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a primary method for directly visualizing the morphology of self-assembled nanostructures of Fmoc-L-DOPA and its derivatives. nih.govacs.org Cryo-TEM, in particular, allows for the imaging of these structures in a near-native, hydrated state. nih.govresearchgate.net

Studies on Fmoc-L-DOPA reveal a progression of structures over time, starting from metastable spheres that are in equilibrium with their monomeric form. researchgate.net These spheres then evolve into more thermodynamically favorable structures like fibers, twisted ribbons, and helical ribbons. researchgate.net For instance, at the initial stages of assembly, spherical structures that adhere to the TEM grid are observed. researchgate.net Over time, these are replaced by elongated fibers, followed by the appearance of twisted and helical ribbons. researchgate.net

In the case of Fmoc-DOPA-DOPA peptides, TEM analysis shows the formation of a tangled network of flexible, elongated fibrillar structures. nih.govacs.org The width of these fibers can vary, with Fmoc-DOPA-DOPA forming narrower fibers (approximately 4 to 30 nm) compared to the corresponding DOPA-DOPA dipeptide (20 to 50 nm). nih.govacs.org TEM is also instrumental in observing the effects of functionalization, such as the coating of these nanostructures with silver nanoparticles, which demonstrates the redox activity of the DOPA moieties. nih.govacs.org

X-ray Scattering Techniques (WAXS and SAXS) for Structural Elucidation

Wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are powerful techniques for probing the structural organization of Fmoc-L-DOPA assemblies at different length scales. mdpi.comacs.org WAXS provides information about the short-range order, such as the packing of molecules within a crystal lattice or the secondary structure of peptides, while SAXS reveals details about the larger-scale morphology and arrangement of nanostructures. d-nb.inforesearchgate.net

In situ rheo-SAXS studies on Fmoc-containing hydrogelators have shown that below a certain temperature (e.g., 14 °C), twisted nanofibers are the predominant phase. researchgate.net At intermediate temperatures, these nanofibers can coexist with micelles, leading to the formation of a strong hydrogel. researchgate.net WAXS studies on macroscopic fibers of related Fmoc-dipeptides reveal typical fiber diffraction patterns, which can be used to determine the supramolecular architecture. mdpi.com

The combination of SAXS with other techniques like cryo-TEM and rheology provides a comprehensive understanding of the self-assembly process, from the initial formation of micelles or other small aggregates to their evolution into extended nanofibrillar networks. researchgate.net For example, the scattering data from SAXS can be fitted to models to determine parameters such as the radius, axis ratio, and persistence length of the cylindrical micelles or fibers. d-nb.info

Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Force Measurements

Atomic Force Microscopy (AFM) is a versatile technique used to investigate the surface topography of Fmoc-L-DOPA assemblies and to measure the adhesion forces at the single-molecule level. acs.orgnih.gov AFM can provide high-resolution images of the nanostructures, complementing the information obtained from TEM. d-nb.info

A key application of AFM in the context of DOPA-containing molecules is the measurement of their adhesive properties. acs.orgnih.gov By functionalizing the AFM tip with DOPA, the interaction forces between the DOPA residue and various surfaces can be quantified. rsc.orgresearchgate.net These studies have shown that DOPA exhibits strong but reversible non-covalent interactions with surfaces like metal oxides. pnas.org

Furthermore, AFM can be used to map the adhesion forces across a surface, providing insights into the distribution and availability of functional groups. nih.gov For instance, in studies of Fmoc-DOPA-DOPA-Lys assemblies, AFM has been used to investigate their ability to glue surfaces together and to quantify the adhesion forces. nih.govnih.gov This information is critical for the design of bio-inspired adhesives and functional coatings. rsc.org

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are powerful, often coupled, techniques that provide detailed information on the purity, molecular weight, and structure of Fmoc-L-DOPA and its derivatives.

Reversed-phase HPLC (RP-HPLC) is a common mode of analysis. phenomenex.com However, separating stereoisomers can be challenging on standard C8 or C18 columns, as they may co-elute due to similar side-chain hydrophobicity. nih.gov Therefore, the use of Chiral Stationary Phases (CSPs) is often essential for effective enantioseparation. rsc.org

Polysaccharide-based CSPs have demonstrated high efficiency in resolving Fmoc-amino acid enantiomers. phenomenex.comrsc.org Studies have shown that columns like Lux Cellulose-2 can achieve baseline resolution for most Fmoc-protected amino acids. phenomenex.com The choice of mobile phase, typically a combination of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA), plays a significant role in achieving successful chiral separation. phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also highly effective for the chiral analysis of Fmoc-amino acids. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives
ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Lux 5 µm Cellulose-2 phenomenex.comCHIRALPAK IC (amylose derivative) rsc.orgCHIROBIOTIC T (Teicoplanin) sigmaaldrich.com
Mobile Phase Acetonitrile / Water with Trifluoroacetic Acid (TFA) phenomenex.comPolarity plays a major role; specific mixtures vary rsc.orgReversed-phase (e.g., Acetonitrile/Ammonium Trifluoroacetate buffer) or Polar Organic Mode sigmaaldrich.com
Detection UV @ 220 nm phenomenex.comUV (wavelength not specified) rsc.orgUV / Mass Spectrometry (MS) sigmaaldrich.com
Key Finding Achieved baseline resolution for 15 of 19 common Fmoc-amino acids in under 25 minutes. phenomenex.comChiral recognition is influenced by the hydrophobicity from protecting groups. rsc.orgProvides excellent baseline resolution for every tested racemate. sigmaaldrich.com

Mass spectrometry (MS) is a vital technique for the structural confirmation of Fmoc-L-DOPA and for characterizing the peptides and proteins into which it is incorporated. researchgate.net Due to the reactive nature of the catechol side chain, MS is particularly useful for identifying modifications, such as oxidation to a quinone, and subsequent adduction. researchgate.netfrontiersin.org

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization sources. nih.govresearchgate.net ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, such as peptide digests or reaction time-courses. pnas.org For instance, LC-ESI-MS has been used to monitor the oxidation of DOPA-containing peptides at alkaline pH, identifying the rapid conversion of catechol residues to DOPA-quinones, followed by the formation of dehydrated and oxidized adducts. pnas.org Tandem MS (MS/MS) is then used to fragment these ions, providing sequence information and pinpointing the exact sites of modification. pnas.org

In the context of proteomics, MS-based "bottom-up" approaches can identify proteins that have been modified by catechol-containing compounds. frontiersin.org This involves the enzymatic digestion of a protein mixture, followed by LC-MS/MS analysis to identify peptides that have been adducted at nucleophilic residues like cysteine or lysine (B10760008). researchgate.netfrontiersin.org

Table 2: Mass Spectrometry Applications for Fmoc-L-DOPA and Derivatives
TechniqueApplicationKey Findings / ParametersReference
LC-ESI-MS Monitoring oxidation of DOPA-containing peptidesColumn: Waters BEH C18 UPLC. Solvent: Water/Acetonitrile with 0.1% formic acid. Detected rapid oxidation of DOPA to DOPA-quinone and subsequent dehydrated adducts. pnas.org
Tandem MS (MS/MS) Structural characterization of peptide adductsFragments peptide ions to map the sequence and locate modifications, such as intramolecular additions of lysine onto a DOPA-quinone. pnas.org
MALDI-TOF MS Characterization of synthesized peptides and conjugatesUsed to confirm the mass of synthesized DOPA-containing peptides and small-molecule conjugates. Example m/z for a conjugate: 1022.6145 [M+H]+. researchgate.netescholarship.org
Proteomics Pipeline Identification of protein targets of catechol quinonesInterrogates tandem mass spectra to find signatures of adducted peptides (e.g., on Cys34 of albumin), allowing for quantification and annotation of modifications. researchgate.netfrontiersin.org

Rheological Characterization for Supramolecular Systems and Gels

The L-DOPA residue, with its unique catechol moiety, is a powerful building block for creating supramolecular materials like hydrogels and organogels. researchgate.netresearchgate.net Rheology is the primary method used to quantify the mechanical properties of these gels, providing insight into their structure and stability. researchgate.net

Rheological measurements typically involve determining the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component of the material, while G'' represents the viscous (liquid-like) component. A material is considered a gel when G' is significantly greater than G'' and both are independent of frequency over a range. researchgate.net

Studies have investigated hydrogels formed from Fmoc-amino acid derivatives, including hybrids of Fmoc-L-DOPA and Fmoc-L-Tyrosine. researchgate.net The gelation kinetics can be monitored by tracking the evolution of G' and G'' over time at a constant strain and frequency. researchgate.net The final mechanical properties are dependent on factors like gelator concentration and the specific non-covalent interactions (hydrogen bonding, π–π stacking) that form the three-dimensional gel network. researchgate.net

Interestingly, while some L-DOPA derivatives are excellent gelators, the specific molecular structure is critical. One study found that a pseudopeptide containing Lauroyl-L-DOPA formed robust organogels in various solvents, with a storage modulus as high as 82 kPa in ethanol. nih.govmdpi.com In contrast, the analogous Fmoc-L-DOPA derivative failed to form organogels under any tested conditions, suggesting that the Fmoc group can sometimes hinder the self-assembly process required for gelation compared to other moieties like a lauroyl chain. mdpi.comunibo.it However, other work has shown that a different derivative, Fmoc-L-DOPA-D-Oxd-OH, is capable of forming strong hydrogels. researchgate.net

Table 3: Rheological Properties of L-DOPA-Based Supramolecular Gels
Gelator SystemSolventKey Rheological FindingReference
Lau-l-Dopa(OBn)₂-d-Oxd-OBn EthanolForms a strong organogel with a storage modulus (G') of 82 kPa. researchgate.netnih.govmdpi.com
Fmoc-l-Dopa(OBn)₂-d-Oxd-OBn Various organic solventsDid not form an organogel under any conditions tested. mdpi.comunibo.it
Fmoc-Tyr : Fmoc-DOPA (3:1 hybrid) Aqueous bufferForms a hydrogel; gelation kinetics and final mechanical properties are concentration-dependent. researchgate.net
Fmoc-L-DOPA-D-Oxd-OH Aqueous buffer (with triggers like CaCl₂)Forms strong hydrogels which, upon freeze-drying, reveal dense network structures. researchgate.net

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Routes and Advanced Protecting Group Chemistry

The synthesis of Fmoc-L-DOPA and its protected derivatives is a critical area of ongoing research, with a focus on improving efficiency and cost-effectiveness. Traditional methods for preparing Fmoc-DOPA(acetonide)-OH, a key precursor for SPPS, have been described as tedious and expensive, hindering its broader application. sioc-journal.cn Recent innovations have aimed to address these challenges.

A significant advancement is the development of a simple, two-step strategy for synthesizing Fmoc-DOPA(acetonide)-OH, which promises to be more cost-effective and suitable for large-scale production. sioc-journal.cn Another facile approach involves the protection of the amino and carboxyl groups of L-DOPA with phthaloyl and methyl ester groups, respectively, allowing for the efficient acetonide protection of the catechol moiety. nih.gov This method ensures the retention of L-DOPA's chirality. nih.gov Researchers have also explored the use of 2-iodoxybenzoic acid (IBX) for the direct oxidation of tyrosine residues to DOPA within peptides, offering a high-yield and chemoselective route. researchgate.net

The choice of protecting groups for the catechol hydroxyls is paramount to successful peptide synthesis. Besides the commonly used acetonide group, other strategies include the use of tert-butyldimethylsilyl (TBDMS) groups. nih.govresearchgate.net The compatibility of these protecting groups with Fmoc-based SPPS is a key consideration, ensuring that they remain stable throughout the synthesis and can be selectively removed during the final cleavage from the resin. sigmaaldrich.comnih.gov The development of novel and more robust protecting group strategies will continue to be a major focus, aiming to streamline the synthesis of DOPA-containing peptides and expand the repertoire of available building blocks.

Table 1: Comparison of Synthetic Strategies for Fmoc-DOPA Derivatives

Synthetic StrategyKey FeaturesAdvantagesChallenges
Two-Step Acetonide Protection Simplified and cost-effective method. sioc-journal.cnHigh yield, suitable for large-scale synthesis. sioc-journal.cnPotential for side reactions if not optimized.
Phthaloyl and Methyl Ester Protection Protects amino and carboxyl groups prior to acetonide cyclization. nih.govRetains stereochemistry, good yield. nih.govRequires additional protection and deprotection steps. nih.gov
IBX Oxidation of Tyrosine Direct conversion of tyrosine to DOPA within a peptide. researchgate.netHigh chemo- and regioselectivity, good yields. researchgate.netRequires careful control of reaction conditions. researchgate.net
TBDMS Protection Utilizes tert-butyldimethylsilyl groups for catechol protection. researchgate.netOffers alternative protection strategy.Compatibility with all SPPS conditions needs to be ensured.

Expanding the Scope of Bio-Inspired Material Design and Functionality

Fmoc-L-DOPA is a cornerstone in the design of bio-inspired materials, particularly those mimicking the adhesive properties of mussel foot proteins. acs.org The catechol group of DOPA is capable of a wide range of interactions, including hydrogen bonding, metal chelation, and redox activity, making it a versatile functional group for material design. unibo.itresearchgate.net

Researchers have successfully designed self-assembling peptides containing Fmoc-L-DOPA. For instance, substituting the phenylalanine residues in the well-known diphenylalanine (FF) motif with DOPA has led to the creation of Fmoc-DOPA-DOPA, which self-organizes into fibrillar nanostructures. nih.govacs.org These structures exhibit a high density of catechol groups and can form self-supporting hydrogels. nih.govacs.org The resulting hydrogels have been shown to spontaneously reduce metal ions, such as silver, leading to the formation of metallic nanoparticles and seamless metallic coatings on the nanoassemblies. acs.orgnih.gov This property opens up possibilities for creating antimicrobial materials and other advanced biotechnological platforms. nih.govresearchgate.net

Furthermore, the incorporation of other amino acids, such as lysine (B10760008), alongside DOPA in peptide sequences can enhance adhesive properties. acs.orgnih.gov The synergy between DOPA and lysine is a key factor in the strong wet adhesion of mussel proteins. nih.gov By designing peptides like Fmoc-DOPA-DOPA-Lys, researchers have been able to create assemblies capable of gluing glass surfaces together. acs.orgnih.gov The future of this field lies in creating more complex and multi-functional materials by combining Fmoc-L-DOPA with other building blocks to achieve synergistic properties, such as combining the rigidity of one component with the functionality of the catechol groups. rsc.org

Development of Novel Functionalization Strategies for DOPA-Containing Peptides

The unique reactivity of the DOPA catechol group provides a versatile handle for the site-specific functionalization of peptides. This allows for the development of novel bioconjugation techniques and the creation of peptides with enhanced therapeutic or diagnostic potential.

One prominent strategy involves the oxidation of the DOPA residue to an ortho-quinone intermediate. This electrophilic species can then react with nearby nucleophiles, such as cysteine, histidine, or lysine residues, to form stable covalent cross-links. nih.gov This DOPA cross-linking method has been successfully used to identify residue-to-residue contacts between a peptide hormone and its G protein-coupled receptor (GPCR). nih.gov

Another approach utilizes tyrosinase-mediated oxidative functionalization. This enzyme can convert tyrosine residues to DOPA, which can then be further oxidized to a reactive ortho-quinone. rsc.org This intermediate can then undergo a Michael-like 1,4-addition with various nucleophiles, including other amino acids, to form novel peptidomimetics with stable O-C and N-C bonds. rsc.org This method has been used to synthesize DOPA-derived peptidomimetics with potential anti-Parkinson activity. rsc.org

Future research will likely focus on developing more sophisticated and orthogonal functionalization strategies. This could involve the use of photoredox catalysis or other chemo-selective reactions to modify the DOPA side chain with a wide range of functionalities, including fluorescent probes, drug molecules, and other bioactive moieties. nih.gov The ability to precisely control the functionalization of DOPA-containing peptides will be crucial for the development of next-generation biomaterials and therapeutics.

Interdisciplinary Research at the Confluence of Organic Chemistry, Structural Biology, and Materials Science

The study of Fmoc-3,4-dihydroxy-L-phenylalanine is inherently interdisciplinary, bridging the fields of organic chemistry, structural biology, and materials science. The synergy between these disciplines is driving innovation and opening up new avenues of research.

From an organic chemistry perspective, the focus is on developing efficient synthetic routes for Fmoc-L-DOPA and its derivatives, as well as novel methods for peptide functionalization. sioc-journal.cnnih.govresearchgate.net This includes the design of new protecting groups and the exploration of catalytic methods for selective modifications. nih.govnih.gov

Structural biology plays a crucial role in understanding how DOPA-containing peptides self-assemble and interact with other molecules. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and various spectroscopic methods are used to characterize the morphology and molecular organization of these assemblies. nih.govacs.org This knowledge is essential for designing materials with specific structures and properties.

In materials science , the goal is to harness the unique properties of DOPA to create novel functional materials. This includes the development of bio-inspired adhesives, coatings, hydrogels, and platforms for drug delivery and tissue engineering. acs.orgunibo.itchemimpex.comnih.gov The ability to control the self-assembly and functionalization of DOPA-containing peptides at the molecular level is key to realizing these applications.

The future of research in this area will depend on even closer collaboration between these fields. For example, computational modeling and molecular dynamics simulations can provide valuable insights into the self-assembly process, guiding the design of new peptide sequences. nih.gov The integration of advanced characterization techniques with sophisticated synthetic methods will enable the creation of increasingly complex and functional materials with applications in a wide range of fields, from biomedicine to nanotechnology.

Q & A

Q. What are the recommended synthetic strategies for preparing Fmoc-3,4-dihydroxy-L-phenylalanine in solid-phase peptide synthesis?

The synthesis typically involves orthogonal protection of hydroxyl groups to prevent unwanted side reactions during Fmoc-based peptide elongation. For analogous compounds like Fmoc-Phe(3,4-Cl₂)-OH, chloro or methoxy substituents are introduced via pre-functionalized phenylalanine derivatives before Fmoc protection . Solid-phase synthesis protocols recommend:

  • Using tert-butyl or benzyl groups for temporary hydroxyl protection.
  • Coupling reagents like HBTU or HATU for efficient amide bond formation.
  • Cleavage with TFA/scavengers (e.g., triisopropylsilane) to preserve sensitive substituents.
    Purity (>95%) is verified via HPLC, and structural integrity is confirmed by mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methodologies include:

  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm). For example, Fmoc-3,4-dimethoxy-L-phenylalanine showed >95% purity under similar conditions .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected ~423–456 g/mol for related derivatives) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen bonding (e.g., C=O···H–N) and π-π stacking interactions critical for self-assembly .

Advanced Research Questions

Q. How do substituent positions (e.g., 3,4-dihydroxy vs. 3,5-difluoro) influence the self-assembly properties of Fmoc-protected phenylalanine derivatives?

Substituent positioning significantly impacts supramolecular organization:

  • Steric and Electronic Effects : Fluorine at 3,5-positions (Fmoc-3,5F-Phe) enhances π-π stacking and stabilizes nanofibers, yielding hydrogels with higher storage moduli (G’ > 10 kPa vs. ~5 kPa for 3,4F-Phe) .
  • Hydrogen Bonding : 3,4-Dihydroxy groups may form intramolecular H-bonds, competing with intermolecular interactions critical for gelation. MD simulations suggest such competition reduces mechanical stability compared to fluorinated analogs .

Q. What experimental approaches resolve discrepancies in the mechanical properties of hydrogels derived from fluorinated Fmoc-Phe derivatives?

Contradictory data (e.g., varying G’ values between batches) are addressed via:

  • Time-Sweep Oscillatory Rheometry : Monitors gelation kinetics and endpoint moduli. For instance, Fmoc-3,5F-Phe hydrogels reach 70% of final G’ within 1 hour, while 3,4F-Phe requires >2 hours .
  • Molecular Dynamics (MD) Simulations : Simulate early-stage aggregation (e.g., 80 ns runs) to identify dominant interactions (e.g., Fmoc-Fmoc π-stacking vs. Phe-Phe H-bonding) .
  • Statistical Validation : ANOVA (p < 0.05) confirms significance of substituent effects on mechanical properties .

Q. How do hydrogen bonding and π-π interactions stabilize supramolecular structures in this compound?

Single-crystal XRD and MD simulations reveal:

  • Hydrogen Bonds : Carboxylic acid groups form H-bonds with solvent (e.g., DMSO) or adjacent amides, stabilizing β-sheet-like arrangements .
  • π-π Stacking : Fmoc aromatic rings align face-to-face (3.4 Å spacing), while 3,4-dihydroxy groups participate in edge-to-face interactions with neighboring Phe side chains .
  • C-H···O/F Contacts : Weak interactions (2.8–3.2 Å) further stabilize helical or lamellar nanostructures .

Q. What optimization strategies improve molecular dynamics simulations for studying Fmoc-modified amino acid self-assembly?

Protocols from fluorinated analogs include:

  • System Setup : 36 monomers in 90 ų water boxes with random initial placements to mimic experimental concentrations .
  • Energy Minimization : Steepest descent and conjugate gradient methods (100 steps each) followed by 1 ns equilibration .
  • Trajectory Analysis : Cluster compactness metrics (radius of gyration) and solvent-accessible surface area (SASA) quantify aggregation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.